1-(Methylamino)-2-butanone hydrochloride
Description
1-(Methylamino)-2-butanone hydrochloride is a substituted cathinone derivative characterized by a butanone backbone with a methylamino group at position 1 and a hydrochloride salt. These compounds share a ketone core with aminoalkyl substitutions, which influence their pharmacological and physicochemical properties .
Properties
IUPAC Name |
1-(methylamino)butan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-3-5(7)4-6-2;/h6H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRASDUTODOYNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 1-(methylamino)-2-butanone hydrochloride with related compounds:
Pharmacological Activity
- Methcathinone (MC): Acts as a dopamine-norepinephrine reuptake inhibitor (DNRI), causing neurotoxicity at high doses via oxidative stress .
- 4-MMC and 4-MEC: Substituted cathinones with higher serotonin receptor affinity, leading to entactogenic effects .
- This compound: While specific data are lacking, its linear structure likely reduces receptor affinity compared to aryl-substituted analogs. The extended alkyl chain may slow metabolism, prolonging half-life .
Key Research Findings
- Neurotoxicity: Methcathinone induces oxidative stress and dopaminergic neuron damage, while 4-MMC shows milder neurotoxicity due to serotonergic activity .
- Analytical Methods: Spectroelectrochemistry and HPLC are effective for detecting cathinones like 4-MMC, suggesting applicability to 1-(methylamino)-2-butanone HCl .
- Structural Modifications: Cyclic analogs (e.g., methyl 1-(methylamino)cyclobutanecarboxylate HCl in ) demonstrate how ring systems alter conformational stability and bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
